molecular formula C23H25N5O2 B2862215 1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 359905-71-8

1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2862215
CAS RN: 359905-71-8
M. Wt: 403.486
InChI Key: GVRVKQNPWIUIFX-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

Scientific Research Applications

Structural and Spectroscopic Analysis

X-Ray and Spectroscopic Investigations : Research on purine derivatives, including studies of their structural and spectroscopic properties, has provided valuable insights into their molecular configurations and interactions. For instance, Čajan and Trávníček (2011) conducted structural and spectroscopic analyses of a series of 6-benzylaminopurine derivatives, revealing unusual protonation sites and emphasizing the importance of molecular structure in determining biological activity (Čajan & Trávníček, 2011).

Molecular Interactions and Biological Activity

Topology of Interactions in Polymorphs : Studies on the topology of interaction patterns in methylxanthines have shown that the substitution pattern significantly affects the ability to form intra- and intermolecular interactions, which are crucial for pharmacological activity. For example, research by Latosinska et al. combined experimental and computational methods to study the interaction patterns in caffeine and its metabolites, providing insights into the effects of methylation on biological activity and molecular recognition (Latosinska et al., 2014).

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : Mangasuli et al. (2019) developed an efficient microwave-assisted protocol for synthesizing coumarin-purine hybrids, demonstrating the potential of combining different pharmacophoric groups to enhance biological activity and physicochemical properties (Mangasuli et al., 2019).

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-8-7-11-18(14-16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-13-12-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVKQNPWIUIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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